An In-depth Technical Guide to trans-beta-Methylstyrene: Core Properties and Applications
An In-depth Technical Guide to trans-beta-Methylstyrene: Core Properties and Applications
Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical characterization of trans-beta-methylstyrene, also known as (E)-1-phenylprop-1-ene. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, safety, and applications as a versatile chemical intermediate.
Introduction: Structural Context and Significance
Trans-beta-methylstyrene is an aromatic hydrocarbon characterized by a benzene ring attached to a propenyl group, with the methyl group and phenyl ring in a trans or (E) configuration across the double bond. This stereochemistry imparts greater thermodynamic stability compared to its cis isomer, making it a common and valuable building block in organic synthesis.[1] Its utility spans from polymer science to the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] Understanding its core properties is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are the foundation of all chemical research. Trans-beta-methylstyrene is a colorless to faintly yellow liquid with a distinct aromatic odor.[1][3] Its fundamental properties are summarized below.
Core Physicochemical Data
The following table consolidates the key physical and chemical properties of trans-beta-methylstyrene, compiled from authoritative databases.
| Property | Value | Source(s) |
| IUPAC Name | [(E)-prop-1-enyl]benzene | [4] |
| CAS Number | 873-66-5 | [4] |
| Molecular Formula | C₉H₁₀ | [4] |
| Molecular Weight | 118.18 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [3] |
| Melting Point | -29 °C | [4] |
| Boiling Point | 175 °C | [4] |
| Density | 0.911 g/mL at 25 °C | |
| Flash Point | 52 °C (closed cup) | [4] |
| Solubility in Water | 0.014 g/100 mL at 25 °C (very poor) | [3] |
| logP (Octanol/Water) | 3.31 - 3.35 | [4] |
| Refractive Index (n20/D) | 1.550 |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of trans-beta-methylstyrene.
-
¹H NMR: The proton NMR spectrum is highly characteristic. The aromatic protons typically appear as a multiplet in the δ 7.2-7.4 ppm region. The vinylic proton adjacent to the phenyl group (benzylic) appears as a doublet of quartets around δ 6.4 ppm. The other vinylic proton, coupled to the methyl group, appears further upfield around δ 6.2 ppm. The methyl group protons give rise to a doublet at approximately δ 1.9 ppm. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is definitive proof of the trans configuration.
-
¹³C NMR: The carbon spectrum shows distinct signals for the aromatic carbons (typically between δ 125-138 ppm), the two sp² hybridized vinylic carbons (around δ 125 and 131 ppm), and the sp³ hybridized methyl carbon, which appears upfield around δ 18 ppm.[5]
The IR spectrum provides key functional group information.[4]
-
~3025 cm⁻¹: C-H stretching of the aromatic ring and vinyl group.
-
~2915 cm⁻¹: C-H stretching of the methyl group.
-
~1600, ~1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~965 cm⁻¹: A strong absorption band characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene, which is a crucial diagnostic peak.
-
~740 and ~690 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring.
Under electron ionization (EI), the mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 118. A significant fragment is typically observed at m/z = 117, corresponding to the loss of a hydrogen atom to form a stable tropylium-like cation.[4]
Synthesis and Purification Workflow
Trans-beta-methylstyrene is commonly synthesized via the acid-catalyzed dehydration of 1-phenyl-1-propanol. This pathway favors the formation of the more stable trans isomer due to steric considerations in the transition state of the E1 elimination mechanism.[6][7]
Detailed Protocol: Dehydration of 1-Phenyl-1-propanol
This protocol is a representative procedure for laboratory-scale synthesis.
Causality and Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid or an acid salt like potassium bisulfate (KHSO₄) is used to protonate the alcohol's hydroxyl group, converting it into a good leaving group (water).[6][7] This is the critical first step for the E1 elimination mechanism.
-
Heat: The reaction requires heat to overcome the activation energy for both the loss of water to form the carbocation intermediate and the subsequent elimination of a proton to form the alkene.
-
Distillation: The product is often distilled directly from the reaction mixture as it forms. This leverages Le Châtelier's principle, driving the equilibrium towards the products and preventing side reactions.
-
Washing: A wash with a weak base (e.g., sodium bicarbonate solution) is crucial to neutralize and remove any remaining acid catalyst, which could otherwise promote polymerization of the product upon storage.
-
Vacuum Distillation: Final purification by fractional vacuum distillation is effective for separating the trans isomer from the minor cis isomer and any higher-boiling impurities, while the reduced pressure prevents thermal degradation or polymerization.
Step-by-Step Methodology:
-
Setup: Assemble a simple distillation apparatus with a heating mantle. To a round-bottom flask, add 1-phenyl-1-propanol and a catalytic amount of powdered potassium bisulfate (approx. 5-10% by weight).
-
Reaction: Heat the flask gently. The alcohol will dehydrate, and the resulting alkene product and water will co-distill. Continue heating until no more product distills over (bath temperatures may reach ~210 °C).[6]
-
Workup: Transfer the collected distillate to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and purify the liquid by fractional distillation under reduced pressure to isolate the pure trans-beta-methylstyrene.
Core Chemical Reactivity
The reactivity of trans-beta-methylstyrene is dominated by its electron-rich carbon-carbon double bond.
Epoxidation
The double bond can be readily epoxidized to form trans-beta-methylstyrene oxide, a valuable chiral intermediate. Asymmetric epoxidation, using chiral catalysts, can yield enantiomerically enriched epoxides.[3]
Protocol Highlight: Asymmetric Epoxidation using a Fructose-Derived Catalyst A well-documented procedure from Organic Syntheses provides a robust method for preparing (R,R)-trans-β-methylstyrene oxide with high enantiomeric excess.[3]
-
Rationale: This method employs a chiral ketone derived from D-fructose as the catalyst. The catalyst generates a chiral dioxirane in situ using Oxone (potassium peroxymonosulfate) as the primary oxidant. The chiral environment of the dioxirane directs the oxygen atom transfer to one face of the alkene, leading to an enantiomerically enriched product. The reaction is run in a buffered, biphasic solvent system to maintain optimal pH and facilitate product extraction.[3]
-
Methodology Outline:
-
Combine trans-beta-methylstyrene, the chiral ketone catalyst, a phase-transfer catalyst (tetrabutylammonium hydrogen sulfate), and a buffer solution in a dimethoxymethane/acetonitrile solvent mixture at 0 °C.
-
Slowly and simultaneously add aqueous solutions of Oxone and potassium hydroxide over several hours to maintain a constant pH.
-
After the reaction is complete, extract the product with pentane.
-
Purify the resulting epoxide by silica gel chromatography.[3]
-
Ozonolysis
Ozonolysis provides a method for oxidative cleavage of the double bond. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond to yield two carbonyl compounds: benzaldehyde and acetaldehyde.[8] This reaction is a powerful synthetic tool for deconstructing carbon skeletons and is highly reliable.
Polymerization
Like styrene, trans-beta-methylstyrene can undergo polymerization, typically under heat or in the presence of a catalyst, to form poly(beta-methylstyrene).[1] The trans configuration and the presence of the methyl group influence the polymerization kinetics and the properties of the resulting polymer.
Applications in Research and Drug Development
Trans-beta-methylstyrene and related propenylbenzene structures serve as important starting materials and scaffolds in medicinal chemistry and materials science.
-
Pharmaceutical Intermediates: Propenylbenzene derivatives are found in many essential oils and exhibit a range of biological activities, including antimicrobial and antioxidant properties.[1][2] They are used as intermediates in the synthesis of more complex, biologically active molecules.[2] For instance, the metabolic profile of the calcium channel blocker Pranidipine includes beta-methylstyrene, indicating that this structural motif is recognized and processed by human metabolic pathways.[4]
-
Synthesis of Heterocycles: The reactivity of the double bond is exploited in cycloaddition reactions. For example, it has been used in the oxa-Povarov reaction to prepare chroman derivatives, which are heterocyclic structures found in many bioactive compounds.
-
Polymer Science: It serves as a monomer for producing specialty polymers and copolymers. The resulting materials can be used in coatings, adhesives, and plastics, where specific thermal or mechanical properties are desired.[1]
Safety, Handling, and Storage
As a flammable and potentially irritating organic compound, trans-beta-methylstyrene requires careful handling.
-
GHS Hazards: It is classified as a flammable liquid (H226). It may be fatal if swallowed and enters airways (H304, Aspiration hazard) and causes skin irritation (H315).[4]
-
Storage: Store in a cool, well-ventilated, fireproof area, separated from strong oxidants.[3] Commercial preparations are often stabilized with a small amount of an inhibitor like 3,5-di-tert-butylcatechol to prevent polymerization.
-
Disposal: Spilled liquid should be absorbed with an inert material and collected in sealed containers for disposal according to local regulations. It should not be allowed to enter the environment.[3][4]
Conclusion
Trans-beta-methylstyrene is a foundational chemical building block whose utility is rooted in the predictable reactivity of its trans-alkene functionality. Its well-defined physicochemical and spectroscopic properties allow for straightforward identification and quality control. For researchers in organic synthesis and drug development, a thorough understanding of its synthesis, key reactions like epoxidation and ozonolysis, and proper handling procedures is essential for leveraging its potential as a versatile intermediate for creating more complex and valuable molecules.
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